molecular formula C17H17B B1280809 2-Bromo-9,9-diethylfluorene CAS No. 287493-15-6

2-Bromo-9,9-diethylfluorene

Cat. No. B1280809
Key on ui cas rn: 287493-15-6
M. Wt: 301.2 g/mol
InChI Key: HJXPGCTYMKCLTR-UHFFFAOYSA-N
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Patent
US06300502B1

Procedure details

To a solution of diethylfluorene (22.2 g., 0.1 mol.) in propylene carbonate (100 ml), N-bromosuccinimide (17.8 g., 0.1 mol.) was added at 57° C. in portions and the mixture was stirred for 30 minutes at 60° C. The mixture was diluted with 1200 ml of water and extracted with 500 ml of toluene. The toluene extract was washed 3 times with 300 ml portions of water, dried and concentrated. The crude product from 3 batches of the same size totaled 117 g. of oil. This was distilled at 2 mm. The first fraction, b.p. 90-93° C., 22.33 g. was found to be propylene carbonate. The second fraction, b. p. 155-165° C., 81.0 g. (89.7% yield) was the desired product. Mass Spec: (m/z): 300, 302 (M+).
Name
diethylfluorene
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:6][C:5]=2[C:4]=1[CH2:16][CH3:17])C.[Br:18]N1C(=O)CCC1=O.C1(=O)O[CH:29]([CH3:30])CO1>O>[Br:18][C:3]1[CH:4]=[CH:16][C:17]2[C:11]3[C:12](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:13]([CH2:29][CH3:30])([CH2:5][CH3:6])[C:14]=2[CH:15]=1

Inputs

Step One
Name
diethylfluorene
Quantity
22.2 g
Type
reactant
Smiles
C(C)C1=C(C=2CC3=CC=CC=C3C2C=C1)CC
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1(OCC(C)O1)=O
Step Two
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
WASH
Type
WASH
Details
was washed 3 times with 300 ml portions of water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
This was distilled at 2 mm

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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